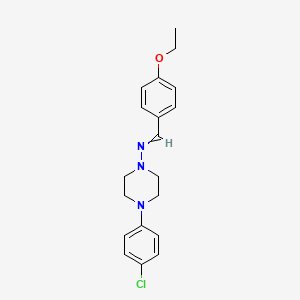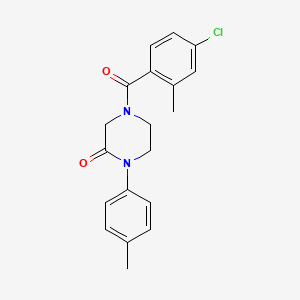![molecular formula C18H16N4O3S B5541746 2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known as tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, which have been synthesized and studied for their diverse biological activities and chemical properties. These compounds are significant due to their potential as bioactive molecules in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of such compounds involves several steps, starting from precursor molecules such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. This precursor can undergo various chemical modifications, including benzylation, nitrosation, and the introduction of specific functional groups to achieve the desired compound (Ashalatha et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds has been studied through crystallography and spectroscopy, revealing detailed information on their geometry, bond lengths, and angles. For instance, the analysis of related compounds shows polymorphic forms and hydrogen bonding patterns that contribute to their stability and reactivity (Glidewell et al., 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation, acylation, and interactions with nucleophiles, leading to a wide range of derivatives with potentially useful properties. The chemical reactivity is influenced by the presence of electron-withdrawing or electron-donating groups attached to the core structure (Soliman et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Such properties are determined through experimental studies and contribute to the compound's characterization and potential applications (Tolkunov et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and photostability, define the range of reactions these compounds can undergo and their stability under different conditions. Studies on these aspects are essential for developing new synthetic methods and for potential applications in various fields (Santagati et al., 1993).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives of benzothienopyrimidines and related compounds, investigating their structural characteristics and potential applications. For example, the synthesis of new barbituric acid derivatives as corrosion inhibitors was explored, where derivatives showed promising results in corrosion inhibition studies, indicating their utility in protecting metals against corrosion (Hadi, Abduljalil, & Kareem, 2018). Moreover, the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives was conducted for their potential antimicrobial activity, with some compounds showing significant activity against various microbial strains (Soliman et al., 2009).
Antimicrobial and Anticorrosive Applications
Research into the antimicrobial and anticorrosive properties of these compounds has yielded promising results. For instance, derivatives have been evaluated for their efficacy as beta-lactamase inhibitors, showing potential in combating antibiotic-resistant bacterial strains (Gottstein et al., 1982). The study on the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives further supports their potential in creating new antimicrobial agents (Hossain & Bhuiyan, 2009).
Potential in Organic Chemistry and Drug Development
The application of these compounds extends beyond antimicrobial and anticorrosive uses, touching on areas like drug development and organic chemistry. The synthesis of pyrazole derivatives and their evaluation for antitumor, antifungal, and antibacterial activities reveal the broad pharmacological potential of these compounds, identifying pharmacophore sites for future drug development (Titi et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-[(E)-(2-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11-20-17-16(13-7-3-5-9-15(13)26-17)18(23)21(11)19-10-12-6-2-4-8-14(12)22(24)25/h2,4,6,8,10H,3,5,7,9H2,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZASMAMTIJHDAW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)